![molecular formula C13H9BrClN3OS B3332440 N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea CAS No. 89374-30-1](/img/structure/B3332440.png)
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea, also known as Br-Py-CPT, is a synthetic compound that has been extensively studied for its biological properties. This compound belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is not fully understood. However, it has been suggested that the anti-cancer activity of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is mediated through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a key role in cancer cell survival and proliferation. Inhibition of STAT3 by N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity. N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has also been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea in lab experiments is its high potency and selectivity towards cancer cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of using N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea, which may lead to the development of more potent and selective anti-cancer drugs. Additionally, the potential use of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea in the treatment of other diseases, such as inflammation and neurodegenerative disorders, warrants further investigation.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The anti-cancer activity of N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea is believed to be due to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3OS/c14-8-3-5-9(6-4-8)17-13(20)18-12(19)10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQFGQODEJJSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B3332371.png)
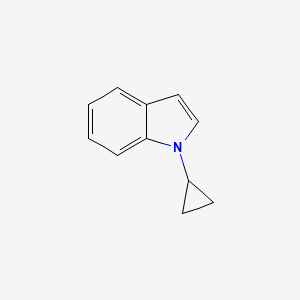
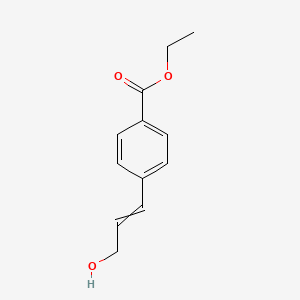

![(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3332399.png)
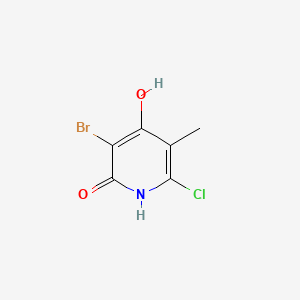
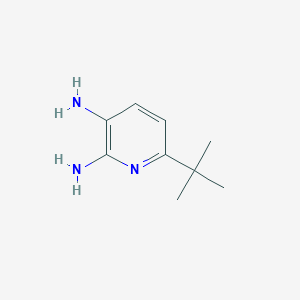
![3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332426.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)
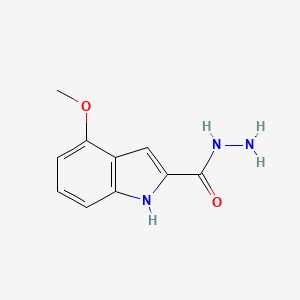
![[1,1':3',1''-Terphenyl]-4-carboxylic acid, 3''-(1,1-dimethylethyl)-4'-(2-hydroxyethoxy)-4''-(1-pyrrolidinyl)-, ethyl ester](/img/structure/B3332453.png)
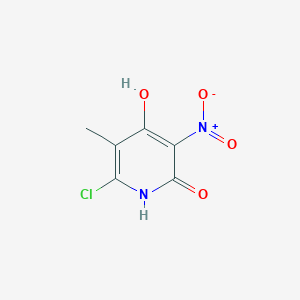
![{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine](/img/structure/B3332464.png)